Cas no 97760-98-0 (4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE)

4'-Iodo-2'-(trifluoromethyl)acetanilide is a specialized organic compound featuring an iodine substituent at the para position and a trifluoromethyl group at the ortho position of the acetanilide core. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated active ingredients. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences reactivity. This compound is suited for applications requiring precise structural modifications, such as drug discovery or material science research. High purity grades are available to ensure consistent performance in synthetic workflows.
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE structure
97760-98-0 structure
Product Name:4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
CAS No:97760-98-0
MF:C9H7F3INO
MW:329.057665109634
MDL:MFCD00052845
CID:828866
PubChem ID:2769342
Update Time:2025-05-23

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Chemical and Physical Properties

Names and Identifiers

    • 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
    • N-(4-iodo-2-(trifluoromethyl)phenyl)acetamide
    • N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
    • N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (ACI)
    • Maybridge1_000057
    • DLROSNQUSLJYBU-UHFFFAOYSA-N
    • DTXSID10377679
    • AKOS015853823
    • D87513
    • MixCom1_000101
    • 4-IODO-2-(TRIFLUOROMETHYL)ACETANILIDE
    • PS-7022
    • 97760-98-0
    • SCHEMBL1433160
    • CS-0212547
    • MFCD00052845
    • 4''-Iodo-2''-(trifluoromethyl)acetanilide
    • MDL: MFCD00052845
    • Inchi: 1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15)
    • InChI Key: DLROSNQUSLJYBU-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C(C(F)(F)F)=CC(I)=CC=1

Computed Properties

  • Exact Mass: 328.95200
  • Monoisotopic Mass: 328.952
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.847
  • Melting Point: 134 °C
  • Boiling Point: 355.4°C at 760 mmHg
  • Flash Point: 168.7°C
  • Refractive Index: 1.569
  • PSA: 29.10000
  • LogP: 3.34140
  • Solubility: Not determined

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Pricemore >>

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4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrofluoric acid ,  Sodium iodide ,  Antimony pentafluoride ;  7 h, rt
Reference
Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids
Mamontov, Alexander; et al, Chemistry - A European Journal, 2020, 26(46), 10411-10416

Production Method 2

Reaction Conditions
1.1 Solvents: Toluene ;  8 h, reflux
1.1 Solvents: Toluene ;  6 h, reflux
Reference
Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanolsSynthesis of tradinterol hydrochloride
Du, Guijie; et al Krueger, G.; et al Liu, Dan; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Production Method 3

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Cupric acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h
Reference
Palladium-Catalyzed Trifluoromethylation of Aromatic C-H Bond Directed by an Acetamino Group
Zhang, Li-Sheng; et al, Organic Letters, 2013, 15(1), 10-13

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ,  Water ;  0 °C; 1 h, 0 °C; 0 °C → 15 °C; 4 - 5 d, 15 °C
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ,  Water ;  5 d, 5 - 15 °C
Reference
Copper-Free Direct C-H Trifluoromethylation of Acetanilides with Sodium TrifluoromethanesulfinateMethod for preparing 2-trifluoromethyl-4-substituted aniline compound from sodium trifluoromethanesulfinate and 4-substituted aniline
Wu, Mingxi; et al, Journal of Organic Chemistry, 2014, 79(19), 8984-8989

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Sodium iodide Solvents: Acetic acid ;  30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
2.1 Solvents: Toluene ;  6 h, reflux
1.1 Reagents: Calcium carbonate ,  Iodine Solvents: Ethanol ,  Water ;  12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ;  8 h, reflux
1.1 Reagents: Iodine
2.1 -
Reference
Synthesis of tradinterol hydrochlorideSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanols
Liu, Dan; et al Du, Guijie; et al Krueger, G.; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Raw materials

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Preparation Products

Additional information on 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

Introduction to 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE (CAS No. 97760-98-0)

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE, identified by the Chemical Abstracts Service Number (CAS No.) 97760-98-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of iodo-substituted anilides, featuring a trifluoromethyl group at the 2-position of the acetanilide moiety. The presence of both iodine and trifluoromethyl substituents makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The trifluoromethyl group is a key structural feature that imparts unique electronic and steric properties to the molecule. This group is widely recognized for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In recent years, the incorporation of trifluoromethyl groups into pharmaceutical compounds has been extensively studied due to their demonstrated efficacy in improving drug properties. For instance, many FDA-approved drugs contain trifluoromethyl moieties, highlighting their importance in medicinal chemistry.

On the other hand, the iodo substituent at the 4'-position of the acetanilide scaffold provides a valuable handle for further functionalization through cross-coupling reactions. Iodinated aromatic compounds are commonly employed in Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing complex molecular architectures. The reactivity of the iodine atom allows for efficient introduction of diverse substituents, making 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE a valuable building block in synthetic organic chemistry.

Recent advancements in drug discovery have underscored the importance of heterocyclic compounds, particularly those incorporating nitrogen-containing rings. Acetanilide derivatives have long been explored for their pharmacological potential, with modifications at various positions yielding compounds with diverse biological activities. The combination of an iodine atom and a trifluoromethyl group in 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE positions it as a promising candidate for further derivatization aimed at identifying new therapeutic agents.

In academic research, 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE has been utilized in studies focusing on the development of novel antimicrobial and anticancer agents. The trifluoromethyl group's electron-withdrawing nature can influence the electronic distribution across the molecule, potentially enhancing interactions with biological targets. Additionally, the iodine substituent facilitates structural diversification through palladium-catalyzed reactions, enabling access to a wide range of analogues for structure-activity relationship (SAR) studies.

The compound's utility extends beyond pharmaceutical applications; it has also been explored in materials science and agrochemical research. For example, trifluoromethylated anilides have shown promise as intermediates in the synthesis of advanced materials with tailored properties. Furthermore, their incorporation into agrochemicals has been investigated for improving pest resistance and crop yield.

The synthesis of 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the iodine atom and protection-deprotection strategies to handle reactive functional groups. The presence of the trifluoromethyl group may require specialized conditions to ensure high yield and purity, often necessitating careful optimization of reaction parameters.

From a regulatory perspective, 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE is subject to standard chemical safety protocols due to its reactive nature. Proper handling procedures must be followed to ensure worker safety and environmental protection. While not classified as a hazardous material under typical usage scenarios, adherence to good laboratory practices (GLP) is essential when working with this compound.

The future prospects for 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE are promising, given its versatility as a synthetic intermediate. Ongoing research aims to expand its applications in drug discovery and material science by developing novel synthetic routes and exploring its reactivity under different conditions. Collaborative efforts between academic institutions and industry partners are likely to drive innovation in this area.

In conclusion,4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE (CAS No. 97760-98-0) represents a significant tool in modern chemical synthesis and drug development. Its unique structural features make it an attractive candidate for further exploration in pharmaceutical research, offering opportunities for developing next-generation bioactive molecules with enhanced properties.

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